molecular formula C15H14FNO B3423963 N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 330469-19-7

N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No.: B3423963
CAS No.: 330469-19-7
M. Wt: 243.28 g/mol
InChI Key: UZRQQNFWKRTXHO-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives represent a significant and diverse class of compounds that have garnered substantial attention in contemporary chemical biology and drug discovery. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile template for the design of molecules with a wide array of biological activities. These compounds have been successfully developed into drugs with applications as antipsychotics, antiemetics, and gastrointestinal prokinetics. nih.gov The ability of the benzamide core to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological target specificity.

In recent years, research has expanded to explore the potential of benzamide derivatives in other therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The amide linkage in these molecules is a key structural feature, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. This interaction is often a determining factor in their mechanism of action. The ongoing investigation into novel benzamide derivatives continues to uncover new biological activities and potential therapeutic applications, solidifying their importance in the field.

The introduction of fluorine atoms into benzamide structures has become a common strategy in medicinal chemistry to enhance their pharmacological profiles. mdpi.com Fluorine substitution can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov This has led to the development of numerous fluorinated benzamide derivatives with improved efficacy and pharmacokinetic properties.

The Significance of N-(4-ethylphenyl)-2-fluorobenzamide as a Research Probe and Scaffold

While extensive research on this compound itself is not yet widely published, its structure suggests significant potential as a research probe and a foundational scaffold for the development of new biologically active molecules. The compound incorporates several key features that are of interest in medicinal chemistry. The 2-fluoro substitution on the benzoyl ring is known to influence the conformation of the molecule and can lead to enhanced binding interactions with target proteins. mdpi.com

The synthesis of related tri-fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, has been reported with high yields through the condensation reaction of 2-fluorobenzoyl chloride with the corresponding aniline (B41778) derivative. mdpi.com This established synthetic route suggests that this compound can be readily prepared for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
PubChem CID669202

This table is based on data available from the PubChem database. nih.gov

Overview of Current Academic Research Trajectories for this compound

Given the limited direct research on this compound, current academic research trajectories can be inferred from studies on structurally similar compounds. The primary areas of investigation for related N-aryl-2-fluorobenzamides include their potential as anticancer, anti-inflammatory, and neurological agents.

For instance, various phenylacetamide derivatives, which share structural similarities with benzamides, have been synthesized and evaluated for their in-vitro cytotoxicity against cancer cell lines. nih.gov These studies provide a rationale for investigating the anticancer potential of this compound. The presence of the fluorobenzoyl moiety is a common feature in many compounds being explored for their antitumor properties.

Furthermore, the anti-inflammatory activity of various amide derivatives is a well-established field of research. nih.gov The structural components of this compound suggest that it could be a candidate for screening in inflammation-related assays. The exploration of its effects on key inflammatory mediators would be a logical next step.

Research into benzamide derivatives as monoamine oxidase-B (MAO-B) inhibitors for neurodegenerative diseases also provides a potential avenue for investigation. nih.gov The N-phenyl group is a key feature in many MAO-B inhibitors, and the specific substitution pattern of this compound could confer interesting properties in this regard.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQQNFWKRTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293282
Record name N-(4-Ethylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-19-7
Record name N-(4-Ethylphenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethylphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(4-ethylphenyl)-2-fluorobenzamide and Analogues

The formation of the amide bond is the cornerstone of this compound synthesis. Traditional methods predominantly rely on the coupling of a carboxylic acid derivative with an amine, a reaction that has been refined over decades to improve efficiency and yield.

Amidation Reactions and Coupling Reagents in Benzamide (B126) Synthesis

The most common route to this compound involves the reaction between 2-fluorobenzoic acid and 4-ethylaniline (B1216643). However, direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures. To circumvent this, the carboxylic acid is often "activated" through the use of coupling reagents. These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

A variety of coupling reagents are available for amide bond formation. researchgate.netuni-kiel.de Some of the most frequently used include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). researchgate.netpeptide.comsigmaaldrich.com The choice of coupling reagent can be critical and often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions like racemization in the case of chiral substrates. peptide.com For instance, HATU is known to be a highly efficient coupling reagent that can lead to faster reactions with less epimerization. peptide.com

A widely employed alternative to using coupling reagents is the conversion of the carboxylic acid to a more reactive acyl chloride. This two-step process involves first reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. sci-hub.se The resulting 2-fluorobenzoyl chloride is then reacted with 4-ethylaniline, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield this compound. ncert.nic.in A general synthetic scheme for the synthesis of a similar compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com This method is often preferred for its high yields and the relatively straightforward purification of the final product.

Table 1: Common Coupling Reagents for Benzamide Synthesis

Reagent NameAbbreviationByproductKey Features
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive, but DCU is often insoluble and can complicate purification. peptide.comsci-hub.se
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaByproduct is easily removed by aqueous workup. sci-hub.se
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaEfficient and widely used, minimizes racemization when used with HOBt. peptide.comsigmaaldrich.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUTetramethylureaHighly reactive, fast reaction times, and low racemization. researchgate.netpeptide.comsigmaaldrich.com

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies on the availability of its key precursors: 2-fluorobenzoic acid and 4-ethylaniline.

Synthesis of 2-Fluorobenzoyl Chloride:

2-Fluorobenzoyl chloride is typically prepared from 2-fluorobenzoic acid. A common and effective method involves refluxing 2-fluorobenzoic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609). prepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum to yield the desired 2-fluorobenzoyl chloride as a liquid. prepchem.com An alternative patented method describes the synthesis of o-fluorobenzoyl chloride from o-fluorotoluene in a two-step process involving chlorination to o-fluorobenzyl trichloride (B1173362) followed by reaction with an aqueous zinc chloride solution. google.com

Synthesis of 4-Ethylaniline:

The synthesis of 4-ethylaniline can be achieved through various routes starting from benzene. A common laboratory-scale approach involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone (B1666503). The acetophenone is then reduced to ethylbenzene (B125841), for instance, via a Wolff-Kishner or Clemmensen reduction. Subsequent nitration of ethylbenzene, followed by the reduction of the nitro group, yields 4-ethylaniline. It is important to note that nitration of ethylbenzene will produce a mixture of ortho and para isomers, which would require separation. A more direct industrial process for producing ethylaniline might involve a Friedel-Crafts type reaction. quora.com Another approach to synthesizing substituted anilines involves the reduction of the corresponding nitro compound. For example, 2-ethylaniline (B167055) can be synthesized by the reduction of 1-azido-2-ethyl-benzene using iron nanoparticles in water. chemicalbook.com

Novel Synthetic Approaches and Catalyst Development for Benzamide Frameworks

While traditional methods are robust, the development of more sustainable and efficient synthetic strategies is a continuous effort in chemical research.

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. thepharmajournal.comresearchgate.net In the context of benzamide synthesis, this translates to developing methods that utilize safer solvents, reduce waste, and employ catalytic rather than stoichiometric reagents. nih.govnih.gov

One approach involves the direct condensation of carboxylic acids and amines without the need for coupling reagents or harsh activating agents. For instance, some protocols utilize catalysts under microwave irradiation to accelerate the reaction and improve yields, often in solvent-free conditions. rsc.org Another green strategy involves the Hofmann rearrangement of aromatic amides using an oxidizing agent like oxone in the presence of potassium chloride and sodium hydroxide, which provides a single-step synthesis of carbamate (B1207046) derivatives, precursors to some amides. nih.gov The use of biocatalysts and enzymatic reactions also represents a promising avenue for greener amide bond formation, although their application to specific compounds like this compound is an area of ongoing research.

Stereoselective Synthesis and Chiral Modifications of Benzamide Derivatives

The introduction of chirality into benzamide structures can have a profound impact on their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant to the synthesis of its chiral analogs.

One area of active research is the synthesis of atropisomeric benzamides, which are chiral due to restricted rotation around a single bond. nih.gov Catalytic enantioselective methods, such as peptide-catalyzed bromination, have been developed to synthesize these types of chiral benzamides. nih.gov Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the amidation reaction. Palladium-catalyzed cross-coupling reactions have also been employed for the stereoselective synthesis of Z-enamides. rsc.org Furthermore, methods for the stereoselective synthesis of α-chiral secondary alkyllithiums, which can be trapped with electrophiles to create stereodefined products, have been reported and could potentially be adapted for the synthesis of chiral benzamide derivatives. nih.gov

Structural Modifications and Analog Design for Academic Investigation

The this compound scaffold provides a versatile platform for structural modifications to explore structure-activity relationships (SAR) for various biological targets. By systematically altering different parts of the molecule, researchers can probe the effects of these changes on the compound's properties.

For academic investigation, analogs of this compound can be designed by modifying the substituents on both the benzoyl and the aniline (B41778) rings. For example, the ethyl group on the phenyl ring could be replaced with other alkyl groups of varying size and lipophilicity, or with electron-donating or electron-withdrawing groups. nih.govnih.gov Similarly, the fluorine atom on the benzoyl ring could be moved to different positions or replaced with other halogens or functional groups. nih.govacs.org

The synthesis of these analogs would generally follow the established amidation pathways described earlier. For instance, a series of N-phenylbenzamide derivatives were synthesized and evaluated as inhibitors of enterovirus 71, where modifications were made to the substituents on the benzoyl ring to investigate the importance of the amide group for antiviral activity. nih.gov In another study, N-phenylbenzamide derivatives were synthesized and their biophysical and biological properties were studied as potential agents against kinetoplastid parasites, with modifications made to the central scaffold and the substituents. nih.govacs.org Such studies, which often involve the creation of a library of related compounds, are crucial for identifying lead compounds in drug discovery and for understanding the fundamental principles of molecular recognition.

Table 2: Examples of N-Phenylbenzamide Analogs for Academic Investigation

CompoundModification from this compoundInvestigated ActivityReference
3-Amino-N-(4-bromophenyl)-4-methoxybenzamideSubstitution pattern on both rings, introduction of amino and methoxy (B1213986) groups, replacement of fluorine with bromine.Anti-enterovirus 71 activity nih.gov
Bis(2-aminoimidazoline) and bis(2-aminobenzimidazole) derivativesReplacement of the ethylphenyl group with more complex heterocyclic systems.Antitrypanosomal activity nih.gov
N-Substituted benzamide derivatives based on EntinostatModification of the linker and substituents on the phenyl ring.Antitumor activity researchgate.net

Exploration of Substituent Effects on the N-Phenyl Moiety

In a study exploring the antischistosomal activities of substituted N-phenylbenzamides, it was observed that electron-withdrawing groups at the meta and para positions of both the anilide and carboxylic acid portions of the benzamide scaffold generally lead to improved potency. nih.gov This suggests that a reduction in electron density on the phenyl rings can be favorable for this particular biological activity. However, the specific placement of these groups is critical, as a substitution pattern with meta-substitution on both phenyl rings was found to be detrimental to activity, highlighting the importance of a para-substituted phenyl group for potency. nih.gov

The following table summarizes the effects of various substituents on the N-phenyl ring of benzamide analogs, drawing from research on related compounds to infer potential trends for this compound derivatives.

Substituent (Position)Electron EffectInferred Impact on ActivityReference
-CF₃ (para)WithdrawingPotentially enhances activity nih.gov
-NO₂ (para)WithdrawingPotentially enhances activity nih.gov
-F (para)WithdrawingPotentially enhances activity nih.gov
-Cl (para)WithdrawingPotentially enhances activity nih.govnih.gov
-CH₃ (para)DonatingVariable, context-dependent nih.gov
-OH (para)DonatingVariable, context-dependent nih.gov
-CN (meta)WithdrawingPotentially enhances activity nih.gov

This table is illustrative and based on findings from related benzamide series. The actual effect on this compound would require specific experimental validation.

Modifications at the Benzoyl Ring and Amide Linkage

Alterations to the benzoyl ring and the central amide linkage are additional key strategies for derivatization. The 2-fluoro substituent on the benzoyl ring of the parent compound is known to be an important feature. The introduction of fluorine into active molecules is a common strategy in medicinal and agrochemical research to enhance biological activity and metabolic stability. nih.gov

Studies on related anthranilic diamides have shown that the introduction of multiple fluorine substituents on a phenyl ring can lead to a significant increase in insecticidal activity. nih.gov For instance, a compound bearing a 2,4,6-trifluoro-substituted benzene ring demonstrated superior insecticidal activity against Mythimna separata compared to the commercial insecticide chlorantraniliprole. nih.gov This underscores the potential for enhancing the efficacy of this compound through further fluorination or the introduction of other electron-withdrawing groups on the benzoyl ring.

The amide bond itself is a target for modification to improve metabolic stability and alter physicochemical properties. While direct modifications to the amide of this compound are not extensively reported in the provided context, the reversal of the amide bond in a related antischistosomal N-phenylbenzamide analog was shown to retain potency, indicating that for some biological targets, the orientation of the amide linkage may not be a critical determinant of activity. nih.gov

The following table illustrates potential modifications to the benzoyl ring based on findings from analogous chemical series.

ModificationRationalePotential OutcomeReference
Additional fluorine substitutionIncrease electron-withdrawing character, enhance metabolic stabilityIncreased insecticidal/biological activity nih.gov
Replacement of fluorine with other halogensModulate lipophilicity and electronic propertiesVaried effects on activity nih.gov
Introduction of other electron-withdrawing groups (e.g., -CN, -NO₂)Alter electronic properties of the ringPotential for enhanced activity nih.gov
Amide bond reversalInvestigate importance of H-bond donor/acceptor orientationRetention or loss of activity depending on the target nih.gov

This table presents hypothetical modifications based on research on similar compound classes and requires experimental verification for this compound.

Heterocyclic Bioisosteric Replacements in Benzamide Scaffolds

Bioisosteric replacement is a powerful strategy in drug and pesticide discovery to improve the properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties, with the aim of enhancing activity, selectivity, or pharmacokinetic parameters. In the context of benzamides, the amide bond and the phenyl rings are common targets for such replacements.

The introduction of heterocyclic rings is a widely used tactic. For example, in the development of novel insecticides, the pyrazine (B50134) ring, which is not commonly found in commercial products, has been explored as a replacement for phenyl groups in benzamide derivatives. nih.gov A series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were synthesized and found to be active against lepidopteran pests, acting as insect growth modulators by inhibiting chitin (B13524) biosynthesis. nih.govresearchgate.net This suggests that replacing the N-phenyl ring of this compound with a suitable heterocycle could lead to new compounds with interesting biological activities.

The following table provides examples of heterocyclic bioisosteric replacements that could be explored for the this compound scaffold.

Original MoietyHeterocyclic BioisosterePotential AdvantageReference
N-phenyl ringPyrazine ringNovel mode of action, improved insecticidal activity nih.govresearchgate.net
Benzoyl ringTrifluoromethylpyrimidine ringAntifungal and insecticidal activity researchgate.net
N-phenyl ringPyridazine ringGenerally unfavorable for antischistosomal activity nih.gov
Benzoyl ringPhenylpyrazoleHigh insecticidal activity nih.gov

This table is for illustrative purposes, showing potential bioisosteric replacements based on research in related fields. The success of such modifications for this compound would need to be experimentally determined.

Molecular Mechanisms of Biological Interaction in Vitro and Preclinical Model Focus

Elucidation of Specific Protein and Enzyme Target Interactions

The benzamide (B126) scaffold is a common feature in a variety of biologically active molecules, suggesting that N-(4-ethylphenyl)-2-fluorobenzamide could interact with a range of protein and enzyme targets.

Benzamide derivatives have been identified as inhibitors of several enzymes, often through competitive or mixed-type inhibition mechanisms. The specific interactions depend on the enzyme's active site and the substituent groups on the benzamide core.

Urease Inhibition: A series of halo-substituted mixed ester/amide-based analogues were synthesized and evaluated as jack bean urease inhibitors. semanticscholar.org One potent derivative, with a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) ring, exhibited mixed-type inhibition. semanticscholar.org Kinetic analysis using Lineweaver-Burk plots is a standard method to determine the mechanism of inhibition (competitive, non-competitive, or mixed). semanticscholar.orgnih.gov

Tyrosinase Inhibition: Certain thiazolidinone derivatives synthesized from thiosemicarbazones have shown potent non-competitive inhibition of mushroom tyrosinase. nih.gov The inhibition kinetics, determined by Lineweaver-Burk and Dixon plots, revealed the nature of the enzyme-inhibitor interaction. nih.gov The potency of these inhibitors is often compared against standards like kojic acid. nih.gov

Alkaline Phosphatase (AP) Inhibition: Substituted benzamides have been investigated as inhibitors of alkaline phosphatase, a metalloenzyme involved in calcification. researchgate.net Kinetic studies help in determining the inhibition constant (Ki), which quantifies the potency of the inhibitor. researchgate.net

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Benzamide and its derivatives, such as 3-aminobenzamide, are well-known inhibitors of PARP enzymes, which are crucial for DNA repair. nih.govoatext.com These compounds often act as competitive inhibitors by mimicking the nicotinamide (B372718) moiety of the NAD+ substrate. researchgate.net

Table 1: Enzyme Inhibition by Benzamide Derivatives

Derivative Class Target Enzyme Inhibition Type Key Findings
Halo-substituted ester/amides Jack Bean Urease Mixed-type Potency influenced by halo-substitution and other functional groups. semanticscholar.org
Thiazolidinone-benzamides Mushroom Tyrosinase Non-competitive Heterocyclic rings can play a crucial role in enhancing inhibitory activity. nih.gov
Substituted triazolyl-benzamides Alkaline Phosphatase Not Specified Molecules identified as potent inhibitors with potential for bone and teeth calcification studies. researchgate.net
Simple Benzamides (e.g., 3-aminobenzamide) PARP-1 Competitive Inhibit DNA repair processes; show protective effects in certain cell injury models. nih.govoatext.comresearchgate.net

Benzamide derivatives are known to possess high affinity for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.

5-HT1A Receptor Antagonism: The compound p-DMPPF, a piperazine-containing fluorobenzamide derivative, has been characterized as a potent and highly selective 5-HT1A receptor antagonist. nih.gov Its potency was determined through electrophysiological assays measuring its ability to counteract the effects of a 5-HT1A agonist. nih.gov Competition binding assays are used to determine the binding affinity (Ki value) of the compound for the receptor. nih.gov

5-HT2A Receptor Inverse Agonism: Another complex benzamide derivative, ACP-103, acts as a potent 5-HT2A receptor inverse agonist. nih.govresearchgate.net It competitively antagonized the binding of radiolabeled ligands to the 5-HT2A receptor in both cell membrane preparations and whole-cell assays, demonstrating high affinity. nih.govresearchgate.net Its functional activity as an inverse agonist was confirmed in cell-based functional assays. nih.govresearchgate.net

Table 2: Receptor Binding Profiles of Benzamide Derivatives

Compound/Class Target Receptor Activity Profile Method of Determination
p-DMPPF 5-HT1A Potent, selective antagonist Competition binding assays, single-cell extracellular recordings. nih.gov
ACP-103 5-HT2A Potent inverse agonist Radioligand binding, cell-based functional assays (R-SAT). nih.govresearchgate.net

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. ajwilsonresearch.comnih.govnih.gov While PPI inhibition is more common, stabilization is also a viable mechanism. nih.govtue.nl For benzamide derivatives, direct evidence of PPI modulation is limited but plausible. For instance, some small molecules can stabilize the dimeric state of enzymes like topoisomerase II by binding to a pocket formed at the dimer interface. tue.nl Given the structural diversity of benzamides, it is conceivable that specific derivatives could be designed to interfere with or stabilize therapeutically relevant PPIs, such as those involved in apoptosis (e.g., Bcl-2 family interactions) or signal transduction. ajwilsonresearch.com

Cellular Pathway Perturbations in In Vitro Models

The interaction of benzamide derivatives with their molecular targets can lead to significant changes in cellular behavior, including the induction of cell death and the modulation of key signaling pathways. These effects are typically studied in various cancer cell lines.

Many benzamide-related structures have demonstrated anti-cancer activity by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest: Synthetic retinoids like N-(4-hydroxyphenyl) retinamide (B29671) can inhibit cancer cell proliferation by causing an accumulation of cells in the G0/G1 phase of the cell cycle, effectively blocking the transition to the S phase. nih.gov In other cases, resistance to drugs like cisplatin (B142131) has been linked to a prolonged G2 arrest. nih.gov The presence of a PARP inhibitor, 3-aminobenzamide, has been shown to suppress the G1 arrest that typically occurs after DNA damage. oatext.com

Apoptosis Induction: Novel imidazole-benzamide derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov Mechanistic studies using Western blotting revealed that these compounds can act via the intrinsic mitochondrial pathway. This is demonstrated by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, confirming the induction of apoptosis. nih.govnih.gov

Table 3: Cell-Based Mechanistic Effects of Benzamide-Related Compounds

Compound Class Cell Line(s) Observed Effect Underlying Mechanism
Imidazole Derivatives HeLa Apoptosis Induction Decrease in Bcl-2, increase in Bax and Caspase-3 expression. nih.gov
Imidazo-benzamides A549 (Lung Cancer) Apoptosis Induction Modulation of epigenetic regulatory proteins (e.g., DNMT1). nih.gov
Retinoid Amides PC3 (Prostate Cancer) G0/G1 Cell Cycle Arrest Inhibition of G1 to S phase transition, suppression of c-myc expression. nih.gov
3-Aminobenzamide C3D2F1 3T3-a Suppression of G1 Arrest Inhibition of PARP, which is involved in the DNA damage response. oatext.com

Benzamide derivatives can specifically target and disrupt critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

Hedgehog Signaling Pathway: The Hedgehog (Hh) pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. A series of 4-(2-pyrimidinylamino) benzamides have been specifically designed and synthesized as inhibitors of this pathway. nih.gov Their inhibitory activity is typically measured in cell-based assays that report on the transcriptional activity of Gli, the downstream effector of the Hh pathway.

PARP-1 Signaling: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response. When DNA breaks occur, PARP-1 is activated and synthesizes poly-ADP-ribose (PAR) chains, which recruit other DNA repair factors. nih.gov Benzamide-based PARP inhibitors block this process. This inhibition can lead to the "trapping" of PARP1 at sites of DNA damage, where the enzyme remains associated with the DNA due to delayed repair, even though the individual PARP1 molecules may still be exchanging rapidly. nih.gov This mechanism is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Furthermore, PARP inhibition has been shown to regulate the stabilization of the p53 tumor suppressor protein following DNA damage. oatext.com

Molecular Basis of Observed Biological Activities (Mechanistic Insights)

There are no published mechanistic studies for this compound. Therefore, a detailed account of its molecular basis of action cannot be provided.

Structure-Based Insights from Ligand-Target Complexes

No crystallographic or NMR studies have been published detailing the interaction of this compound with a biological target. While the crystal structure of the related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has been determined, providing insights into its molecular geometry and potential hydrogen bonding patterns, this information cannot be directly extrapolated to determine the specific ligand-target interactions of this compound.

Table 1: Crystallographic Data for a Structurally Related Compound

Compound NameKey Structural FeaturesImplications for Potential Interactions
N-(2,4-difluorophenyl)-2-fluorobenzamide- Two nearly coplanar aromatic rings.- Intramolecular hydrogen bond between the amide proton and the ortho-fluorine atom.The planarity and hydrogen bonding capabilities are critical for how these molecules fit into the binding pockets of protein targets.

This table presents data for a related compound to illustrate the type of information that is currently unavailable for this compound.

Mechanistic Studies in Advanced Preclinical Models (e.g., tissue explants, organoids, focusing on pathway understanding)

There are no published studies that have investigated the effects of this compound in advanced preclinical models such as tissue explants or organoids. Consequently, there is no information on the cellular pathways that might be modulated by this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Interactions

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl and benzoyl rings, as well as the integrity of the central amide linkage.

The N-phenyl moiety of benzamide derivatives plays a crucial role in orienting the molecule within a biological target and engaging in key interactions. The ethyl group at the para-position of the N-phenyl ring in N-(4-ethylphenyl)-2-fluorobenzamide contributes to the molecule's hydrophobic character. SAR studies on related N-phenylbenzamides have shown that both the electronic properties and the size (steric effects) of substituents on this ring are critical for activity. nih.govresearchgate.net

Furthermore, the electronic nature of substituents on the N-phenyl ring can influence the acidity of the amide N-H group, which can be a critical hydrogen bond donor in molecular recognition events. nih.gov Studies on 4-substituted benzamides have shown that the substituent effect can be analyzed to separate resonance and inductive effects, providing insight into how electron-donating or electron-withdrawing groups on the N-phenyl ring impact binding. rsc.org

Table 1: Influence of N-Phenyl Substituents on Biological Activity of Benzamide Analogues
Substituent at para-positionGeneral Electronic EffectGeneral Steric EffectObserved Impact on Activity (General Findings)Reference
-HNeutralMinimalBaseline activity nih.gov
-CH2CH3 (Ethyl)Electron-donating (weak)ModerateIncreases hydrophobicity, potentially enhancing binding in hydrophobic pockets nih.govresearchgate.net
-ClElectron-withdrawingSmallCan form halogen bonds; may alter binding affinity depending on the target nih.gov
-OCH3Electron-donating (strong)ModerateCan act as a hydrogen bond acceptor; modifies electronic distribution acs.org

The fluorine atom at the ortho-position of the benzoyl ring is a key feature of this compound. Fluorine's unique properties, including its small size and high electronegativity, allow it to significantly alter a molecule's physicochemical and biological characteristics. beilstein-journals.org The introduction of a fluorine atom can increase metabolic stability, enhance membrane permeability, and influence binding affinity by participating in hydrogen bonds or other electrostatic interactions. beilstein-journals.orgnih.gov

In many classes of bioactive compounds, the position of the fluorine substituent is critical. nih.gov For benzamide derivatives, an ortho-fluoro substituent can induce a specific conformation by forming an intramolecular hydrogen bond with the amide N-H, which can pre-organize the ligand for optimal binding to its receptor. nih.govresearchgate.net This conformational constraint can lead to higher binding affinity and selectivity. Studies on fluorinated benzothiazoles have shown that a fluoro group at the 2-position can enhance potency compared to other positions or other halogens like chlorine. nih.gov

The electronic effect of fluorine is also significant. As a strongly electron-withdrawing group, it increases the acidity of nearby protons and can alter the pKa of the entire molecule, which is crucial for its ionization state at physiological pH. researchgate.net In SAR studies of related compounds, replacing fluorine with other halogens like chlorine or bromine often leads to different activity profiles, not only due to electronic differences but also because of their larger size (steric hindrance), which may be unfavorable for binding in a constrained active site. nih.gov

Table 2: Effect of Halogen Substitution on the Benzoyl Ring
Substituent at ortho-positionvan der Waals Radius (Å)Electronegativity (Pauling Scale)Potential Influence on Molecular Conformation and BindingReference
-F1.473.98Can form intramolecular H-bonds, act as a weak H-bond acceptor, and enhance metabolic stability. beilstein-journals.orgnih.govresearchgate.net
-Cl1.753.16Larger steric profile; can participate in halogen bonding. Often results in different activity compared to fluorine. nih.govnih.gov
-Br1.852.96Even larger steric profile; less electronegative but can also form halogen bonds. nih.gov
-I1.982.66Largest steric profile among halogens; highly polarizable and a strong halogen bond donor. nih.gov

The amide bond is a cornerstone of peptide and protein structure and is prevalent in many pharmaceuticals. google.com It is a planar, rigid unit that can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), making it critical for molecular recognition. google.com

Modifications to the amide linkage in benzamide derivatives can have a profound impact on their biological activity. Replacing the amide bond with a more flexible or conformationally distinct linker can disrupt the key interactions required for binding. For example, reducing the amide to an amine would introduce flexibility and change the hydrogen bonding pattern, likely leading to a loss of activity.

Conversely, strategic modifications can be beneficial. For instance, replacing the amide linkage with bioisosteres like a thioamide or a reversed amide can alter the electronic properties and hydrogen-bonding capacity, which might enhance affinity or selectivity for a specific target. nih.gov Studies on amide-modified RNA have shown that even subtle changes to the backbone can significantly affect molecular recognition and biological function. nih.gov In some advanced synthetic strategies, the amide bond itself is targeted for activation. Twisting the amide bond from its preferred planar geometry can make it more reactive and susceptible to cleavage, a principle that has been exploited in developing novel cross-coupling reactions. researchgate.net This highlights the structural and electronic importance of maintaining the amide's integrity for stable molecular recognition in most drug-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com This approach is used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. researchgate.net

For a series of analogues of this compound, a predictive QSAR model could be developed to guide further optimization. The process involves several key steps:

Data Set Assembly : A series of benzamide analogues with systematically varied substituents on both the N-phenyl and benzoyl rings would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀) measured.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic effects, steric properties) are calculated.

Model Building : Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity. This is typically done by dividing the compounds into a "training set" to build the model and a "test set" to validate it. nih.gov

Validation : The model's predictive power is rigorously tested using the test set and other statistical validation techniques. A robust model will accurately predict the activity of compounds it has not seen before. nih.govnih.gov

For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic features are predicted to increase or decrease biological activity. nih.govnih.gov For example, a QSAR study on benzamide analogues as FtsZ inhibitors resulted in a statistically significant 3D-QSAR model that highlighted the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions for activity. nih.gov

The success of a QSAR model depends heavily on the choice of descriptors and the statistical method used to correlate them with activity. researchgate.net

Descriptors : These are numerical representations of molecular properties. They can be broadly categorized as:

1D Descriptors : Basic properties like molecular weight and atom counts.

2D Descriptors : Derived from the 2D structure, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electronic descriptors (e.g., partial charges). archivepp.com

3D Descriptors : Calculated from the 3D conformation of the molecule, such as steric (e.g., molecular volume) and electronic fields (used in CoMFA/CoMSIA). nih.gov

Quantum Chemical Descriptors : Derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netbiolscigroup.us

Statistical Methodologies : Several statistical techniques are used to build the QSAR equation:

Multiple Linear Regression (MLR) : A straightforward method that creates a linear equation between the dependent variable (activity) and several independent variables (descriptors). annamalaiuniversity.ac.inunipd.it

Partial Least Squares (PLS) : A more advanced regression method that is well-suited for handling a large number of correlated descriptors, which is common in QSAR studies. It is the primary engine behind CoMFA and CoMSIA. archivepp.comannamalaiuniversity.ac.in

Machine Learning Methods : Techniques like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govbuecher.de

The quality of a QSAR model is assessed using several statistical parameters, as shown in the table below.

Table 3: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionValue Indicating a Good ModelReference
r² (or R²)Coefficient of determination. Measures how well the model fits the training set data.> 0.6 (closer to 1.0 is better) nih.govbiolscigroup.us
q² (or Q²)Cross-validated correlation coefficient. Measures the internal predictive ability of the model.> 0.5 nih.govbiolscigroup.us
pred_r²Predictive r² for the external test set. Measures the model's ability to predict new data.> 0.6 nih.gov
F-test valueFisher's test value. Indicates the statistical significance of the regression model.High value nih.govbiolscigroup.us
Standard Error (S)The standard deviation of the residuals. Measures the absolute error of the model.Low value biolscigroup.usunipd.it

Conformational Analysis and Molecular Flexibility in SAR

Rotation around the amide bond in secondary amides is generally restricted due to the partial double bond character of the C-N bond, leading to the existence of cis and trans isomers. For N-arylbenzamides, the trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is overwhelmingly favored due to lower steric hindrance.

The presence of a fluorine atom at the ortho position of the benzoyl ring introduces significant conformational constraints. This ortho-substituent can influence the rotational barrier of the phenyl ring and favor specific orientations to minimize steric clashes and potentially form intramolecular interactions. Studies on ortho-halogen-substituted N-benzhydrylformamides have shown that ortho-substituents can significantly hinder the rotation of the aryl fragment. mdpi.comnih.gov For instance, the calculated rotational barrier for an aryl group in N-benzhydrylformamide is 2.5 kcal/mol, which increases with the size of the ortho-halogen substituent. mdpi.comnih.gov

Furthermore, the ortho-fluoro substituent can participate in intramolecular hydrogen bonding with the amide proton (N-H···F). Such interactions, though generally weak, can stabilize a more planar conformation where the two aromatic rings are closer to being coplanar. Research on 4-anilino-5-fluoroquinazolines demonstrates the existence of through-space scalar coupling (¹hJNH,F) between the N-H proton and the fluorine atom, confirming the presence of an intramolecular hydrogen bond that influences the conformation. nih.gov In a related benzamide, a ¹hJNHtrans,F coupling of 8.0 Hz was observed, indicative of a close spatial arrangement. nih.gov

The preferred conformation of the O=C–C–F moiety in α-fluoroamides tends to be planar, which suggests that the 2-fluorobenzoyl fragment in this compound would also favor a planar arrangement. rsc.org The interplay of steric repulsion between the ortho-fluoro group and the N-H group, and the potential for an attractive N-H···F hydrogen bond, will ultimately determine the precise dihedral angle between the benzoyl group and the amide plane.

To illustrate the potential rotational barriers, the following table presents data from a computational study on related N-benzhydrylformamides.

Compound FeatureRotational Barrier (Aryl Group, kcal/mol)Rotational Barrier (Formyl Group, kcal/mol)
Unsubstituted2.520-23
Ortho-halogen substituted> 2.5 (increases with halogen size)20-23
Data derived from studies on N-benzhydrylformamides and are illustrative for this compound. mdpi.comnih.gov

The conformational flexibility of this compound is not static and plays a crucial role in its interaction with biological targets. The ability of the molecule to adapt its conformation upon binding to a protein's active site is a key aspect of its dynamic behavior. This induced-fit mechanism can be critical for achieving high binding affinity and specificity.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands in their biological receptors. While specific MD studies on this compound were not found in the search results, studies on other benzamide derivatives provide a framework for understanding its likely dynamic behavior. For example, a study on 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide as a butyrylcholinesterase inhibitor highlighted the importance of the N-(4-ethylphenyl)benzamide moiety for its potent activity. This suggests that this fragment adopts a favorable conformation within the enzyme's active site.

In a ligand-target system, the rotational freedom around the amide bond and the phenyl-amide bonds allows this compound to explore a range of conformations. The final bound conformation will be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the binding pocket. The ortho-fluoro substituent can play a dual role in this context. It can act as a hydrogen bond acceptor or engage in other electrostatic interactions, while also sterically guiding the molecule into a specific orientation within the binding site.

The dynamic nature of these interactions can be summarized in the following table, outlining the potential contributions of different molecular features to the binding conformation.

Molecular FeaturePotential Role in Dynamic BindingType of Interaction
N-H groupHydrogen bond donorHydrogen Bonding
Carbonyl group (C=O)Hydrogen bond acceptorHydrogen Bonding
2-Fluoro substituentHydrogen bond acceptor, steric guidanceHydrogen Bonding, Steric Interaction
4-Ethylphenyl groupHydrophobic and van der Waals interactionsHydrophobic Interaction
Phenyl ringsπ-π stacking with aromatic residuesAromatic Interaction

Advanced Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. jst.go.jpresearchgate.net This technique is instrumental in hypothesizing the mechanism of action for compounds like N-(4-ethylphenyl)-2-fluorobenzamide by identifying potential biological targets and characterizing the specific interactions that stabilize the ligand-receptor complex. For benzamide (B126) derivatives, docking studies have been successfully applied to a range of targets, including enzymes implicated in neurodegenerative diseases and cancer. mdpi.comnih.govresearchgate.net

The accuracy of molecular docking heavily relies on the search algorithm, which generates various binding poses, and the scoring function, which evaluates and ranks these poses. frontiersin.orgwikipedia.org A variety of algorithms and scoring functions are employed in the study of benzamide derivatives, each with its own strengths.

Docking Algorithms : Programs like AutoDock and its successor AutoDock Vina use genetic algorithms to explore the conformational space of the ligand. jst.go.jp Other methods, such as the CDOCKER protocol available in Discovery Studio, utilize a CHARMm-based molecular dynamics approach for docking, which allows for ligand flexibility while the receptor is held rigid. researchgate.net

Scoring Functions : These functions approximate the binding free energy to rank different poses. researchgate.net For instance, the Molegro Virtual Docker (MVD) software uses a MolDock scoring function, which has been applied to study the binding of benzamide derivatives to targets like DNA gyrase. ingentaconnect.com Machine learning-based scoring functions, which use descriptors of physicochemical properties and machine learning algorithms like random forest or neural networks, represent a newer approach to improving prediction accuracy. youtube.com A consensus scoring approach, which combines the results of multiple scoring functions, can also enhance the predictive power of docking studies. youtube.com

The choice of algorithm and scoring function is critical and is often validated by redocking a known co-crystallized ligand into the protein's active site to ensure the method can reproduce the experimentally observed binding mode. researchgate.net

Table 1: Docking Software and Scoring Functions Applied to Benzamide Derivatives

Docking Software/MethodScoring Function TypeExample Application (Target)Reference
AutoDock VinaEmpiricalProstaglandin H2 synthase-1 jst.go.jp
CDOCKER (Discovery Studio)Force-field basedTopoisomerase I & IIα researchgate.net
Molegro Virtual Docker (MVD)Empirical (MolDock Score)DNA gyrase, Sec14p ingentaconnect.com

Docking studies on benzamide analogues reveal recurring interaction patterns that are crucial for binding affinity and specificity. These motifs provide a blueprint for understanding how this compound might interact with potential protein targets.

Hydrogen Bonding : The amide moiety (-CONH-) common to all benzamides is a prime site for hydrogen bonding. Docking studies show the amide's carbonyl oxygen and N-H group frequently interacting with key amino acid residues in the active site, such as Asp-381 in Abl kinase. nih.gov

Hydrophobic and π-π Interactions : The aromatic rings in the benzamide structure are key contributors to hydrophobic and π-π stacking interactions. ingentaconnect.commdpi.com The 4-ethylphenyl group of this compound would be expected to fit into hydrophobic pockets of a receptor. Furthermore, the phenyl rings can engage in π-π stacking with aromatic residues like tyrosine, as seen in the binding of benzamides to acetylcholinesterase. nih.gov

Halogen Bonding : The fluorine atom in the 2-fluorobenzamide (B1203369) portion of the molecule can participate in halogen bonding, an interaction that plays an important role in molecular recognition and crystal engineering. jst.go.jp Studies on other halogenated benzamides have shown that these interactions can positively contribute to binding affinity within a protein's active site. jst.go.jp

Table 2: Common Interaction Motifs for Benzamide Derivatives from Docking Studies

Interaction TypeInteracting Ligand MoietyKey Amino Acid ResiduesExample TargetReference
Hydrogen BondAmide carbonyl (C=O), Amide N-HAsp, Thr, Ser, TyrAbl Kinase, mGluR5 nih.govmdpi.com
π-π StackingPhenyl ringsTyr, TrpAcetylcholinesterase, mGluR5 mdpi.comnih.gov
Hydrophobic InteractionsPhenyl rings, Alkyl groups (e.g., ethyl)Leu, Ile, Val, PheDNA gyrase, Kinases nih.govingentaconnect.com
Halogen BondingFluorine atomElectronegative atoms in backbone/side chainsProstaglandin H2 synthase-1 jst.go.jp

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time. frontiersin.org These simulations, which can span from nanoseconds to microseconds, are crucial for assessing the stability of docked poses and for more accurate estimations of binding affinity. nih.govnih.gov

MD simulations are used to evaluate the stability of the complex formed between a benzamide ligand and its target protein. mdpi.com By tracking atomic movements over time, researchers can analyze key metrics like the Root-Mean-Square Deviation (RMSD) of the protein backbone and ligand position. A stable RMSD throughout the simulation suggests that the ligand remains securely bound in the predicted pose. nih.govnih.gov

One of the most powerful applications of MD simulations is the calculation of binding free energies, which provide a more quantitative prediction of ligand affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods. nih.govbohrium.com They calculate the free energy by combining molecular mechanics energy, solvation energy, and an estimate of entropy. nih.gov

These calculations involve running separate MD simulations for the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then computed as the difference between the energy of the complex and the energies of the individual components. nih.gov Studies on various ligand-protein systems have shown that MM/GBSA can sometimes yield better correlations with experimental data than MM/PBSA. nih.gov These methods can also decompose the total binding energy into contributions from individual residues or interaction types (e.g., van der Waals, electrostatic), highlighting the main driving forces for binding. researchgate.netnih.gov More rigorous, but computationally demanding, methods like Free Energy Perturbation (FEP) can also be employed for even more accurate predictions of relative binding affinities between similar compounds. researchgate.netwustl.edu

Table 3: Binding Free Energy Calculation Methods for Benzamide-like Ligands

MethodAbbreviationPrincipleKey OutputReference
Molecular Mechanics/Poisson-Boltzmann Surface AreaMM/PBSAUses MD snapshots and solves the Poisson-Boltzmann equation for polar solvation energy.Estimated binding free energy (ΔG_bind) nih.govbohrium.comrsc.org
Molecular Mechanics/Generalized Born Surface AreaMM/GBSAUses MD snapshots and a Generalized Born model for faster polar solvation energy calculation.Estimated binding free energy (ΔG_bind) and energy decomposition nih.govbohrium.comnih.gov
Free Energy PerturbationFEPCalculates the free energy difference by "alchemically" transforming one ligand into another.Relative binding free energy (ΔΔG_bind) researchgate.netwustl.edu
Linear Interaction EnergyLIECalculates binding free energy based on differences in electrostatic and van der Waals interactions between the bound and free states.Estimated binding free energy (ΔG_bind) researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide the most fundamental level of insight into the electronic structure of a molecule like this compound. rsc.orgyoutube.com Unlike molecular mechanics methods that rely on pre-parameterized force fields, DFT calculates properties from the principles of quantum mechanics by approximating the electron density of the system. youtube.com

These calculations are essential for:

Geometry Optimization : Determining the most stable, lowest-energy three-dimensional structure of the molecule. nih.gov

Electronic Property Analysis : Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are critical for understanding a molecule's reactivity and its potential for non-covalent interactions. nih.govnih.gov

Spectroscopic Prediction : Simulating spectroscopic data (e.g., NMR, IR) to aid in the structural confirmation of newly synthesized compounds.

Interaction Energy Calculation : Accurately quantifying the strength of specific intermolecular interactions, such as hydrogen and halogen bonds, which are critical for ligand binding. jst.go.jp

For fluorinated benzamides, DFT is particularly useful for characterizing the impact of the electron-withdrawing fluorine atom on the molecule's geometry and electronic profile. nih.govmdpi.com For example, DFTB (Density-Functional Tight-Binding), a simplified DFT method, has been used to study the planarity and conformational flexibility of related benzamide structures. nih.gov

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to its chemical behavior. Computational techniques, particularly Density Functional Theory (DFT), are used to explore the distribution of electrons and predict reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap is associated with high kinetic stability and lower chemical reactivity. researchgate.net

While specific DFT calculations for this compound are not publicly available, studies on related benzamide structures provide valuable context. For instance, DFT calculations on 3-fluorobenzamide (B1676559) have been performed to understand its molecular characteristics. chemrxiv.org For this compound, the presence of the electron-withdrawing fluorine atom on the benzoyl ring and the electron-donating ethyl group on the phenyl ring would significantly influence the electronic properties and the HOMO-LUMO gap.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors, rooted in DFT, provide a quantitative basis for understanding potential chemical interactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. irjweb.comresearchgate.net
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions. researchgate.net
Electrophilicity Index (ω) μ2 / (2η)Measures the ability of a molecule to accept electrons. irjweb.com

Electrostatic Potential Surfaces and Molecular Orbitals

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. chemrxiv.orgrsc.org It is a 3D map of the electrostatic potential plotted onto the electron density surface, visually representing the charge distribution. chemrxiv.org Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. chemrxiv.org

For this compound, the MESP surface is expected to show distinct regions of negative potential around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom on the benzoyl ring. researchgate.netnih.gov These areas represent likely sites for hydrogen bond acceptance and other electrostatic interactions with biological macromolecules. chemrxiv.org The amide proton (N-H) would create a region of positive electrostatic potential, making it a potential hydrogen bond donor site. The aromatic rings themselves will have complex electrostatic features, with the π-electron clouds generally creating a negative potential above and below the plane of the rings. The electron-donating ethyl group would likely increase the electron density on its attached phenyl ring compared to the phenyl ring bearing the electron-withdrawing fluorine atom.

Visualizing the frontier molecular orbitals (HOMO and LUMO) provides further insight. In molecules with multiple aromatic rings like this one, the HOMO is often distributed across the more electron-rich part of the molecule, which in this case might be the 4-ethylphenyl moiety. The LUMO is frequently located on the more electron-deficient portion, potentially the 2-fluorobenzoyl group, due to the electron-withdrawing nature of the fluorine and the carbonyl group. The spatial arrangement and overlap of these orbitals are crucial for determining the nature of electronic transitions and charge transfer interactions within the molecule.

In Silico Prediction of Mechanistic Pathways and Target Identification

In silico approaches are instrumental in forming hypotheses about a compound's mechanism of action by predicting its potential biological targets and its role within broader biological networks.

Chemogenomics and Target Fishing Approaches for Benzamide Scaffolds

Chemogenomics and "target fishing" are computational strategies designed to identify the biological targets of small molecules. nih.gov Target fishing works by screening the structure of a query molecule against databases of known biological targets. This can be done using methods based on ligand similarity (ligand-based) or by predicting the binding of the molecule to the 3D structures of proteins (structure-based).

The benzamide scaffold is a well-established "pharmacophore" present in numerous approved drugs and biologically active compounds. nih.govresearchgate.net This prevalence allows for the application of ligand-based chemogenomics. By searching large bioactivity databases like ChEMBL, one can identify known proteins that are modulated by compounds structurally similar to this compound. This "guilt-by-association" approach can rapidly generate a list of plausible targets.

Structure-based approaches, such as reverse docking, would involve computationally screening this compound against a library of 3D protein structures. nih.gov The method calculates the binding energy for the molecule in the active site of numerous proteins, and the top-scoring hits are considered potential targets. nih.gov Studies on various benzamide derivatives have identified a wide range of potential protein classes that they may interact with.

Table 2: Examples of Protein Classes Targeted by Benzamide-Containing Molecules

Protein/Target ClassPotential Therapeutic AreaReference
Smoothened (SMO) ReceptorAnticancer (Hedgehog Pathway) nih.gov
Acetylcholinesterase (AChE)Alzheimer's Disease nih.govtandfonline.com
Carbonic Anhydrases (CAs)Glaucoma, Epilepsy nih.gov
Tyrosine KinasesAnticancer irjweb.com
G-Protein-Coupled Receptors (GPCRs)Various (e.g., Psychiatry) nih.gov

Applying these target fishing and chemogenomics methods would yield a set of predicted protein targets for this compound, providing the first clues to its potential pharmacological effects and mechanism of action.

Network Pharmacology for System-Level Mechanistic Understanding

Network pharmacology offers a systems-level perspective on drug action, moving beyond the "one molecule, one target" paradigm. physchemres.org This purely computational approach integrates information about drug-target interactions, protein-protein interactions (PPIs), and pathway associations to construct and analyze complex biological networks. physchemres.orgnih.gov

For this compound, a network pharmacology study would proceed as follows:

Target Identification: A list of putative protein targets is generated using the chemogenomics and target fishing methods described previously.

Network Construction: These predicted targets are used as "seed" nodes to build a larger network. Data from PPI databases (e.g., STRING, BioGRID) is used to find proteins that interact with the predicted targets. These interacting proteins are added to the network, connected by edges representing their interactions.

Pathway Enrichment Analysis: The proteins in the network are then mapped to known biological pathways (e.g., from KEGG or Reactome databases). This analysis identifies which signaling or metabolic pathways are likely to be perturbed by the compound.

This holistic, in silico approach provides a powerful, albeit theoretical, framework for understanding how this compound might function within a complex biological system, guiding subsequent experimental validation. physchemres.org

Advanced Analytical and Biophysical Methodologies for Research Characterization Beyond Basic Identification

Spectroscopic Techniques for Ligand-Target Interaction Elucidation

Spectroscopic methods are indispensable for studying the non-covalent interactions between a small molecule (ligand) and its macromolecular target. These techniques can provide valuable information about binding events, affinity, and the specific atoms or molecular regions involved in the interaction.

NMR Spectroscopy in Ligand-Target Binding Studies (e.g., STD-NMR, Ligand-based NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing ligand-target interactions in solution, mimicking physiological conditions. nih.gov For a compound like N-(4-ethylphenyl)-2-fluorobenzamide, which contains fluorine, ¹⁹F NMR-based screening approaches could be particularly effective. nih.gov These methods are highly sensitive to changes in the local environment of the fluorine atom upon binding to a target protein. nih.govnih.gov

Saturation Transfer Difference (STD)-NMR: This technique is used to identify which parts of a ligand are in close proximity to the target protein. By selectively saturating the protein with radiofrequency pulses, this saturation is transferred to the bound ligand. The specific protons on this compound that show a signal in the resulting difference spectrum would indicate the regions of the molecule directly involved in the binding interaction.

Ligand-based NMR: This encompasses a variety of NMR experiments that observe the ligand's signals. Changes in chemical shifts, relaxation rates, or the observation of nuclear Overhauser effects (NOEs) upon addition of the target protein can confirm binding and provide structural details of the bound conformation.

Hypothetical NMR Data for this compound Binding

NMR TechniqueHypothetical ObservationImplication
¹H-¹⁵N HSQCPerturbations in the chemical shifts of specific amino acid residues in the protein's active site upon addition of this compound.Identifies the binding site on the protein.
STD-NMRStrongest signals observed for the ethylphenyl group protons.Suggests the ethylphenyl moiety is a key binding epitope.
¹⁹F NMRA significant change in the chemical shift of the fluorine atom.Confirms the involvement of the fluorobenzamide ring in the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. nih.govnih.gov In a hypothetical experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the amount of bound ligand, would be monitored. nih.gov

This technique would yield crucial kinetic parameters:

Association rate constant (kₐ): The rate at which this compound binds to the target.

Dissociation rate constant (kₔ): The rate at which the complex dissociates.

Equilibrium dissociation constant (Kₗ): A measure of the binding affinity, calculated from the ratio of kₔ to kₐ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target. mdpi.com This provides a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. mdpi.com

ITC analysis would provide the following thermodynamic parameters:

Binding Affinity (Kₐ)

Enthalpy Change (ΔH): Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding.

Entropy Change (ΔS): Reflects the change in the system's disorder upon binding, including conformational changes and the release of water molecules.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Crystallographic and Cryo-Electron Microscopy Studies of Complexes

To obtain a high-resolution, three-dimensional structure of this compound bound to its target protein, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These techniques provide an atomic-level view of the binding mode.

Co-crystallization Strategies with Target Proteins

The first step in obtaining a crystal structure is to produce high-quality crystals of the protein-ligand complex. For this compound, this would involve co-crystallization, where the purified target protein is mixed with an excess of the compound before setting up crystallization trials. Various conditions, including pH, temperature, and the presence of different precipitants, would be screened to find the optimal conditions for crystal growth.

Structural Resolution and Atomic-Level Interaction Analysis

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the this compound-protein complex is built and refined.

The final structure would reveal:

The precise orientation and conformation of this compound within the binding site.

The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Any conformational changes in the protein that occur upon ligand binding.

This detailed structural information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts to improve the compound's potency and selectivity.

Future Directions and Emerging Research Avenues

Design and Synthesis of N-(4-ethylphenyl)-2-fluorobenzamide-Based Chemical Probes

The development of chemical probes derived from this compound is a promising area of research. These probes can be instrumental in studying biological pathways and mechanisms of action. A key strategy in the design of such probes is the incorporation of reporter groups, such as fluorinated moieties, which allow for detection and quantification using techniques like ¹⁹F-NMR. ljmu.ac.uk The synthesis of these probes often involves multi-step processes, with a focus on optimizing reaction yields and ensuring the stability of the final compound.

Another approach involves the radiolabeling of benzamide (B126) derivatives to create positron emission tomography (PET) probes. For example, the synthesis of N-(2-diethylaminoethyl) 4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) was achieved through a three-step radiochemical synthesis process. nih.gov This highlights the feasibility of developing radiolabeled probes based on the this compound scaffold for in vivo imaging applications. nih.gov

Exploration of this compound as a Scaffold for Novel Mechanistic Biology Tools

The core structure of this compound serves as a valuable scaffold for the development of new tools in mechanistic biology. By systematically modifying this scaffold, researchers can create a library of compounds with diverse biological activities, allowing for the exploration of structure-activity relationships. This approach has been successfully applied to other benzamide derivatives, leading to the discovery of potent agents with specific biological targets.

For example, a series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed and synthesized based on the structure of the topoisomerase inhibitor amsacrine. nih.gov Molecular docking studies of these derivatives revealed their potential to interact with both DNA topoisomerase I and II. nih.gov Subsequent in vitro testing demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov This research underscores the potential of using the benzamide scaffold to develop targeted therapeutic agents and tools for studying complex biological processes like DNA replication and repair.

The versatility of the benzamide scaffold allows for the introduction of various functional groups, which can modulate the compound's physicochemical properties and biological activity. This adaptability makes it an ideal starting point for the design of novel probes and inhibitors to investigate a wide range of biological targets.

Integration of Machine Learning and AI in Benzamide Research for Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and benzamide research is no exception. nih.govnih.gov These advanced computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, identify potential drug targets, and elucidate mechanisms of action. nih.govfrontiersin.org

AI algorithms can be trained to recognize patterns that correlate a compound's chemical structure with its physicochemical properties, such as solubility and bioavailability. nih.gov This predictive capability can significantly streamline the drug development process by prioritizing compounds with a higher likelihood of success. nih.gov Furthermore, AI and ML models can be used for virtual screening, molecular docking simulations, and predicting drug-target interactions, thereby accelerating the identification of promising lead compounds. nih.gov

In the context of benzamide research, AI can be employed to:

Predict the biological activity of novel benzamide derivatives.

Identify potential off-target effects.

Generate hypotheses about the mechanism of action of this compound and related compounds.

Optimize synthetic routes for the production of benzamide derivatives.

Deep learning models, a subset of AI, have shown particular promise in designing drugs and predicting reaction outcomes. nih.govnd.edu These models can automatically learn features from input data, enabling them to make more accurate predictions than traditional methods. nih.gov As the field of AI continues to advance, its integration into benzamide research will undoubtedly lead to new discoveries and a deeper understanding of the therapeutic potential of this class of compounds.

Challenges and Opportunities in Elucidating Comprehensive Mechanistic Pathways for Benzamide Derivatives

Despite the advances in chemical synthesis and computational modeling, elucidating the complete mechanistic pathways of benzamide derivatives remains a significant challenge. The biological activity of these compounds is often multifaceted, involving interactions with multiple cellular targets and pathways. A comprehensive understanding of these interactions is crucial for the development of safe and effective therapeutic agents.

One of the primary challenges is the identification of all relevant cellular targets. While techniques like molecular docking can predict potential binding partners, experimental validation is essential. Furthermore, the downstream effects of target engagement can be complex and context-dependent, making it difficult to construct a complete picture of the compound's mechanism of action.

However, these challenges also present opportunities for innovation. The development of novel experimental techniques, such as chemoproteomics and high-content imaging, can provide a more global view of a compound's cellular effects. When combined with advanced data analysis methods, these techniques can help to unravel the intricate networks of interactions that underlie the biological activity of benzamide derivatives.

The study of general mechanistic pathways for the formation of benzamide derivatives can also provide insights into their potential biological activities. researchgate.net For instance, understanding the synthesis of related heterocyclic compounds can inform the design of novel benzamide derivatives with improved properties. researchgate.net

Moreover, the challenges associated with understanding mechanistic pathways highlight the need for a multidisciplinary approach, integrating expertise from synthetic chemistry, molecular biology, pharmacology, and computational science. By fostering collaboration between these fields, researchers can overcome the existing hurdles and unlock the full therapeutic potential of this compound and other benzamide derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-fluorobenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, reacting 2-fluorobenzoic acid derivatives with 4-ethylaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity .
  • Alternative route : Direct acylation using 2-fluorobenzoyl chloride with 4-ethylaniline in the presence of triethylamine (TEA) as a base. This method requires inert atmosphere conditions to prevent hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key techniques :

  • ¹H-NMR : Identifies aromatic protons (δ 6.8–8.0 ppm), ethyl group signals (δ 1.2–1.4 ppm for –CH₂CH₃), and amide NH (δ 8.2–8.5 ppm).
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C–F vibration (~1220 cm⁻¹).
  • Elemental analysis : Validates empirical formula (e.g., C₁₅H₁₄FNO requires C: 72.27%, H: 5.66%, N: 5.62%).
    • Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion alignment with the theoretical mass (249.3 g/mol) .

Advanced Research Questions

Q. How can fluorescence properties of this compound be systematically analyzed for bioimaging applications?

  • Experimental design : Conduct spectrofluorometric studies at λex = 340 nm and λem = 380 nm. Optimize parameters:

  • Solvent polarity : Compare fluorescence intensity in DMSO vs. ethanol (polar) vs. toluene (nonpolar).
  • pH : Test buffered solutions (pH 3–9); maximum intensity is often observed at pH 5 due to protonation equilibria .
  • Temperature : Measure intensity at 25°C vs. 37°C to assess thermal stability.
    • Quantitative metrics : Calculate LOD (Limit of Detection: 0.27 mg/L) and LOQ (Limit of Quantification: 0.90 mg/L) using linear regression (R² > 0.99) .

Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

  • Multi-technique validation :

  • X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., amide torsion angles) using SHELX refinement. Compare with DFT-optimized geometries .
  • Dynamic NMR : Detect conformational flexibility (e.g., rotameric states of the ethyl group) via variable-temperature experiments .
    • Case study : Discrepancies in aromatic proton splitting may arise from crystallographic packing effects vs. solution-state dynamics .

Q. What role does the fluorine atom play in modulating biological activity or binding interactions?

  • Mechanistic insights :

  • Electron-withdrawing effect : Fluorine increases amide resonance stabilization, altering binding affinity to targets like enzymes or receptors.
  • Hydrophobic interactions : Fluorine enhances membrane permeability (logP optimization) and metabolic stability .
    • Experimental validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What strategies optimize multi-step synthesis of derivatives (e.g., N-alkylation or sulfonylation)?

  • Stepwise optimization :

  • Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection during acylation, followed by HCl-mediated deprotection .
  • Catalysts : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
    • Quality control : Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • SAR framework :

  • Substituent variation : Replace the ethyl group with methyl, isopropyl, or halogens to assess steric/electronic effects.
  • Bioisosteres : Substitute the benzamide core with thiazole or pyridine rings.
    • Testing : Evaluate cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial efficacy (MIC against S. aureus) .

Q. Which computational methods predict target binding modes or pharmacokinetic properties?

  • In silico tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to dopamine D₂ receptors (PDB ID: 6CM4) or carbonic anhydrase IX.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET prediction (SwissADME) : Estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.